molecular formula C14H8ClN3O4 B8411641 (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate

(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate

Cat. No. B8411641
M. Wt: 317.68 g/mol
InChI Key: MAOOMCCDELZSOP-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

Diisopropylcarbodiimide (3.00 mL, 19.2 mmol) was added dropwise over 2 min at 0° C. with stirring to a homogeneous dark amber solution of crude (6-chloro-3-cyano-pyridin-2-yl)-acetic acid (3.1 g, 16 mmol; mixture of regioisomers), as prepared in the previous step, p-nitrophenol (3.35 g, 24 mmol), DMAP (11 mg, 0.8 mmol) and DCM (20 mL). The ice bath was removed immediately following the completion of DIC addition, and the dark amber solution was stirred at rt overnight. The crude reaction was allowed to stand at rt for some time, and was then loaded directly onto a silica flash column (90 mm×6″). Elution with 97:3 toluene/acetone afforded the impure title compound, but as a single regioisomer (566 mg, 14% from 2,6-dichloro-nicotinonitrile).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
(6-chloro-3-cyano-pyridin-2-yl)-acetic acid
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mg
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N=C=NC(C)C)(C)C.[Cl:10][C:11]1[N:16]=[C:15]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([C:21]#[N:22])=[CH:13][CH:12]=1.[CH:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25](O)[CH:24]=1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N+:29]([C:28]1[CH:23]=[CH:24][C:25]([O:19][C:18](=[O:20])[CH2:17][C:15]2[C:14]([C:21]#[N:22])=[CH:13][CH:12]=[C:11]([Cl:10])[N:16]=2)=[CH:26][CH:27]=1)([O-:31])=[O:30]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Two
Name
(6-chloro-3-cyano-pyridin-2-yl)-acetic acid
Quantity
3.1 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)CC(=O)O)C#N
Step Three
Name
Quantity
3.35 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
11 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the dark amber solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed immediately
ADDITION
Type
ADDITION
Details
the completion of DIC addition
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
to stand at rt for some time
WASH
Type
WASH
Details
Elution with 97:3 toluene/acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(CC1=NC(=CC=C1C#N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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